N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide
Description
N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide is a heterocyclic compound featuring a 1H-indole core substituted with a carboxamide group at position 2. The carboxamide nitrogen is further functionalized with a methyl group and a 2-oxoethyl side chain, which is linked to a 3-phenyl-1,2,4-oxadiazole moiety via an amino bridge. This structure combines aromatic (indole, phenyl) and heterocyclic (1,2,4-oxadiazole) elements, which are common in bioactive molecules due to their ability to engage in hydrogen bonding, π-π interactions, and metabolic stability .
The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, enhancing resistance to enzymatic degradation compared to simpler carboxamides. The indole scaffold contributes to hydrophobic interactions, while the methyl and oxoethyl groups modulate solubility and steric effects.
Properties
IUPAC Name |
N-methyl-N-[2-oxo-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylamino]ethyl]-1H-indole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-26(21(28)16-11-22-17-10-6-5-9-15(16)17)13-18(27)23-12-19-24-20(25-29-19)14-7-3-2-4-8-14/h2-11,22H,12-13H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAGWFQGQXXFLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NCC1=NC(=NO1)C2=CC=CC=C2)C(=O)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with an aldehyde or ketone
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry or batch processing. These methods ensure the efficient production of the compound while maintaining high purity and yield. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve overall efficiency.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is being investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: The compound's unique properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related molecules in terms of heterocyclic core , substituents , and physicochemical properties . Below is an analysis based on evidence-derived analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations
Heterocyclic Core Influence :
- The target compound’s 1,2,4-oxadiazole ring offers greater metabolic stability compared to isoxazole or oxazole analogs due to reduced susceptibility to hydrolysis .
- Morpholine-linked oxadiazole (as in ) exhibits lower logP (1.2 vs. 3.2), suggesting improved aqueous solubility but reduced membrane permeability.
Methyl and oxoethyl groups on the indole carboxamide may reduce conformational flexibility compared to diethyl or alkylphenyl substituents in simpler oxazole derivatives .
Synthetic Complexity :
- The target compound likely requires multi-step synthesis (e.g., cycloaddition for oxadiazole formation, followed by amidation), similar to methods in . In contrast, oxazole derivatives (e.g., ) are synthesized via straightforward amide coupling.
Pharmacokinetic Predictions :
- Higher molecular weight (~437 vs. 210–258 in analogs) and logP (~3.2) suggest the target compound may face challenges in bioavailability, necessitating formulation optimization.
Research Findings and Implications
- Synthetic Feasibility: Evidence highlights acetic acid-mediated reflux for indole derivatives, suggesting similar conditions could apply to the target compound’s synthesis.
- SAR Insights : Replacement of the indole core with pyridine (as in ’s N-(1-cyclopropylethyl)-6-methylpyridine-2-carboxamide) reduces aromatic interactions but improves solubility, illustrating trade-offs in lead optimization.
Biological Activity
N-methyl-N-(2-oxo-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)amino)ethyl)-1H-indole-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molecular Weight : 338.36 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research indicates that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, compounds containing the 1,2,4-oxadiazole moiety have shown promising results against various cancer cell lines:
| Compound | Cell Line Tested | IC₅₀ (µM) |
|---|---|---|
| Compound 1 | Human Colon Adenocarcinoma (CXF HT-29) | 92.4 |
| Compound 2 | Human Ovarian Adenocarcinoma (OVXF 899) | 2.76 |
| Compound 3 | Human Renal Cancer (RXF 486) | 1.143 |
These findings suggest that the incorporation of the oxadiazole ring enhances the cytotoxicity of these compounds against cancer cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated its effectiveness against a range of bacterial strains:
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 18 |
These results indicate a broad-spectrum antimicrobial activity, potentially useful in treating infections caused by resistant bacterial strains .
The mechanism by which N-methyl-N-(2-oxo...) exerts its biological effects is believed to involve several pathways:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole derivatives have shown inhibitory effects on enzymes such as histone deacetylases (HDACs), which are involved in cancer progression and inflammation.
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells through the activation of intrinsic pathways.
- Antioxidant Activity : The presence of phenolic structures may contribute to antioxidant properties, reducing oxidative stress in cells.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related oxadiazole derivative against several human tumor cell lines, demonstrating that modifications to the oxadiazole ring significantly enhanced activity against ovarian and renal cancers . This study highlighted the potential for developing targeted therapies based on structural modifications.
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial properties of N-methyl-N-(2-oxo...) against clinical isolates of resistant bacteria. The compound exhibited notable inhibition zones comparable to standard antibiotics, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. What are the recommended synthetic routes and structural characterization methods for this compound?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
Coupling Reactions : React 3-formyl-1H-indole-2-carboxylic acid derivatives with aminothiazol-4(5H)-one or aryl-substituted analogs under reflux in acetic acid .
Functionalization : Introduce the 1,2,4-oxadiazole moiety via cyclization of thioamide intermediates with iodine and triethylamine in DMF .
Q. Characterization Steps :
Q. Which spectroscopic techniques are critical for confirming the compound’s purity and structural integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify indole NH (~10–12 ppm) and oxadiazole-related protons (~6.5–7.5 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]+ peak matching theoretical mass).
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradient .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize synthetic yield and reduce trial-and-error approaches?
Methodological Answer:
-
Screening Factors : Use fractional factorial designs to test variables (temperature, solvent ratio, catalyst loading). Example factors for cyclization:
Factor Range Tested Optimal Value Reaction Temp. 80–120°C 110°C Solvent (DMF) 50–100 mL 75 mL Iodine Equiv. 1.0–2.5 2.0 -
Response Surface Methodology (RSM) : Model interactions using central composite design to maximize yield .
-
Validation : Confirm optimized conditions with triplicate runs (RSD <5%) .
Q. How to address discrepancies in reported biological activity data (e.g., cytotoxicity vs. efficacy)?
Methodological Answer:
- Assay Standardization :
- Purity Checks : Re-test compound batches with HPLC to rule out impurities.
- In Silico Modeling : Apply molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases) and reconcile with experimental IC₅₀ values .
Q. What computational strategies predict conformational stability and reactivity of the oxadiazole-indole scaffold?
Methodological Answer:
-
Quantum Chemistry : Perform DFT calculations (Gaussian 16) to optimize geometry and compute HOMO-LUMO gaps. Example:
Parameter Value (eV) HOMO -6.2 LUMO -1.8 Band Gap 4.4 -
Ring Puckering Analysis : Use Cremer-Pople parameters (θ, φ) to quantify non-planarity of the indole ring .
-
MD Simulations : Simulate solvation effects (e.g., in water/DMSO) with AMBER to assess stability .
Q. How to resolve crystallographic disorder or twinning in X-ray structures of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
